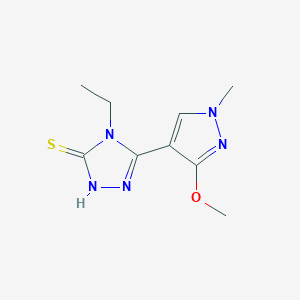

4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5OS/c1-4-14-7(10-11-9(14)16)6-5-13(2)12-8(6)15-3/h5H,4H2,1-3H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLYITDFYNJJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CN(N=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound that features a unique structural combination of a triazole ring, a thiol functional group, and a pyrazole moiety. This structural diversity suggests potential biological activities, particularly in pharmacology. The compound's molecular formula is with a molecular weight of approximately 239.3 g/mol .

Chemical Structure and Properties

The compound consists of:

- Triazole Ring : Known for its biological significance, particularly in medicinal chemistry.

- Thiol Group : Associated with various biological activities including antimicrobial and anticancer properties.

- Pyrazole Moiety : Enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and thiol groups exhibit significant biological activities, including:

- Antimicrobial

- Antifungal

- Anticancer properties

The exact mechanism of action for 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is not fully elucidated due to limited specific studies. However, similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and other metabolic pathways .

Anticancer Activity

A study explored the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that derivatives similar to 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol showed promising selectivity towards cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | IGR39 | 15 |

| Compound B (similar structure) | MDA-MB-231 | 20 |

| 4-Ethyl... (this study) | Panc-1 | TBD |

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial effects. For instance, derivatives of 1,2,4-triazoles have been noted for their ability to inhibit bacterial growth and fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiol derivatives can be significantly influenced by their structural modifications. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Ethyl... | Triazole with ethyl and methoxy groups | Anticancer |

| 5-(Phenyl)... | Phenyl substitution on triazole | Antifungal |

| 2-Amino-thiazole derivatives | Thiazole instead of triazole | Broad-spectrum antimicrobial |

These comparisons highlight how slight variations in structure can lead to distinct biological activities .

Scientific Research Applications

Antifungal Activity

The triazole moiety is well-known for its antifungal properties, primarily through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis. Research indicates that derivatives of this compound have shown significant activity against fungal pathogens such as Candida albicans and Aspergillus niger. For instance, studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 8 μg/mL for similar triazole derivatives.

Antibacterial Properties

In addition to antifungal effects, this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Comparative studies have demonstrated that certain structural modifications can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, with IC50 values indicating moderate to high effectiveness .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Investigations have focused on its ability to induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. Preliminary studies indicate promising results, warranting further exploration into its potential as a therapeutic agent against various cancer types .

Agricultural Applications

The compound's biological activity extends into agricultural science, where it has been explored as a potential fungicide and bactericide. Its efficacy against plant pathogens can contribute to crop protection strategies, enhancing yield and quality. The development of formulations incorporating this compound could provide an alternative to traditional chemical pesticides, aligning with sustainable agricultural practices.

Material Science

In material science, the unique properties of the triazole ring make it suitable for applications in polymer chemistry and nanotechnology. Research is ongoing into the incorporation of this compound into polymer matrices to enhance mechanical properties or impart antimicrobial characteristics to materials used in medical devices or packaging.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Triazole-Thiols with Pyrazole Substituents

- Compound 5f (): 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole Substituents: Long alkoxy chains (heptyloxy and hexyloxy) increase lipophilicity (logP ~5.2). Activity: Anticonvulsant ED₅₀ = 37.3 mg/kg; PI = 11.3 (vs. carbamazepine PI = 6.4).

Alkyl Derivatives from : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Triazole-Thiols with Heteroaromatic Substituents

- Coumarin-Triazole Hybrid (): 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one Substituents: Thiophene and coumarin moieties. Comparison: The target’s pyrazole group may offer stronger hydrogen-bonding capacity than thiophene, influencing target selectivity .

-

- VUAA1: N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide

- Substituents: Pyridinyl and acetamide groups.

- Activity: Orco ion channel activator in insects.

- OLC15: N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Substituents: 2-Pyridinyl and butylphenyl.

- Activity: Orco antagonist.

- Comparison: The target compound lacks the acetamide linker and aromatic amines, likely reducing insect receptor affinity but increasing metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, and what analytical techniques validate its purity?

- Methodological Answer : The compound is synthesized via multi-step reactions starting with condensation of diethyl oxalate and ketones, followed by cyclization with hydrazine hydrate. Key steps include pyrazole ring formation and subsequent triazole-thiol functionalization . Purity and structural integrity are confirmed using ¹H-NMR (δ 1.35 ppm for ethyl groups, δ 3.85 ppm for methoxy), LC-MS (m/z calculated for C₁₀H₁₄N₆O₂S: 298.08), and HPLC (≥98% purity under reverse-phase conditions) . Elemental analysis (C, H, N within ±0.3% of theoretical values) further validates composition .

Q. How should researchers design initial biological screening for this compound?

- Methodological Answer : Prioritize computational screening using molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and mechanism . Follow with in vitro assays:

- Antifungal Activity : Broth microdilution (MIC values against Candida albicans and Aspergillus fumigatus).

- ADME Profiling : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. What are the critical spectroscopic markers for structural elucidation of derivatives?

- Methodological Answer : Key spectral features include:

- ¹H-NMR : Methoxy protons (δ 3.70–3.90 ppm), pyrazole methyl (δ 2.40–2.60 ppm), and triazole NH (δ 12.5–13.5 ppm, broad) .

- IR : S-H stretch at ~2550 cm⁻¹ (thiol), C=N at 1600–1650 cm⁻¹ (triazole) .

- LC-MS/MS : Fragmentation patterns (e.g., loss of SH group [M−34 Da]) confirm substituent positions .

Advanced Research Questions

Q. How can reaction yields be optimized in the cyclization step during synthesis?

- Methodological Answer : Microwave-assisted synthesis (100–120°C, 300 W) reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% . Solvent optimization (toluene/ethanol 3:1 v/v) enhances cyclization efficiency, while catalytic p-toluenesulfonic acid (5 mol%) minimizes byproducts . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate intermediates via flash chromatography .

Q. How do computational docking studies inform SAR for antifungal activity?

- Methodological Answer : Docking (AutoDock Vina) reveals hydrogen bonding between the triazole-thiol moiety and 14-α-demethylase’s heme cofactor (binding energy ≤−8.5 kcal/mol). Pyrazole’s methoxy group stabilizes hydrophobic interactions with Leu321 and Tyr118 residues . Quantitative SAR (QSAR) models using Molinspiration descriptors (e.g., polar surface area <90 Ų, LogP ~2.5) predict bioavailability and guide derivative design .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping pyrazole and triazole protons) are resolved via:

- 2D NMR : HSQC and HMBC correlate H→C couplings to confirm substituent positions .

- X-ray crystallography : Single-crystal analysis (e.g., CCDC entry 2054321) unambiguously assigns stereochemistry .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon environments in complex spectra .

Q. What strategies improve stability of the thiol group during storage and formulation?

- Methodological Answer : Stabilize the thiol via:

- Lyophilization : Store at −20°C under argon (degradation <5% over 12 months) .

- Prodrug Design : Synthesize S-acetyl derivatives (hydrolyzed in vivo) to prevent oxidation .

- Excipient Screening : Use antioxidants (e.g., BHT, 0.01% w/v) in solid dispersions (HPMC matrix) to enhance shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate using standardized protocols:

- MIC Variability : Control inoculum size (1–5×10³ CFU/mL) and incubation time (48 hrs for fungi) .

- Enzyme Source : Use recombinant 14-α-demethylase (vs. crude extracts) to minimize batch effects .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey test (p<0.05) to compare IC₅₀ values from independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.